3,4-Difluoro-5-(trifluoromethyl)benzamide
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Overview
Description
3,4-Difluoro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4F5NO. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzamide core.
Preparation Methods
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzamide typically involves the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2). The reaction proceeds under controlled conditions to yield the desired benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,4-Difluoro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique fluorine content makes it useful in studying fluorine’s effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Difluoro-5-(trifluoromethyl)benzamide exerts its effects is primarily through its interaction with molecular targets that are sensitive to the presence of fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways involved in metabolic processes .
Comparison with Similar Compounds
3,4-Difluoro-5-(trifluoromethyl)benzamide can be compared with other fluorinated benzamides such as:
- 3,5-Bis(trifluoromethyl)benzamide
- 4-(Trifluoromethyl)benzamide
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
These compounds share similar structural features but differ in the number and position of fluorine atoms, which can significantly impact their chemical properties and applications
Properties
CAS No. |
261944-88-1 |
---|---|
Molecular Formula |
C8H4F5NO |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4F5NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) |
InChI Key |
CZDQHDKZBSAGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)N |
Origin of Product |
United States |
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